(-)-Catechol

Catalog No.
S566024
CAS No.
18829-70-4
M.F
C15H14O6
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Catechol

CAS Number

18829-70-4

Product Name

(-)-Catechol

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1

InChI Key

PFTAWBLQPZVEMU-HIFRSBDPSA-N

Synonyms

(2S,3R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol;

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

The exact mass of the compound (-)-Catechin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81746. It belongs to the ontological category of catechin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Catechin (CAS 18829-70-4), frequently cataloged as (-)-catechol in specific supplier databases, is a highly specific trans-flavan-3-ol enantiomer structurally distinct from the more naturally abundant (+)-catechin and the cis-diastereomer (-)-epicatechin[1]. In industrial and research procurement, (-)-catechin is primarily sourced as a high-purity chiral reference standard, a stereoselective metabolic modulator, and a specialized antioxidant . Its procurement is driven by its unique pharmacokinetic profile, specific PPARγ agonism, and distinct thermal and pH-dependent stability requirements, which dictate precise formulation and processing parameters in nutraceutical and pharmaceutical development .

Procurement Fit

Stereochemical Identity (2S,3R)-Catechin, trans configuration Chiral purity matters for target engagement
Natural Product Class Plant flavan-3-ol, tea polyphenol Sourced as single enantiomer
Research Context PPARγ pathway study, allelopathy model, chiral analytical reference Enantiomeric-comparison study fit

Substituting (-)-catechin with the more commercially available (+)-catechin, (-)-epicatechin, or a racemic mixture introduces critical failure points in both biological assays and formulation workflows. Stereoisomerism fundamentally alters the molecule's interaction with biological targets; for instance, (-)-catechin and (+)-catechin exert opposing effects on glycogenolysis and triglyceride accumulation [1]. Furthermore, their intestinal absorption rates differ by over 50%, meaning that substituting enantiomers in pharmacokinetic models or nutraceutical formulations will drastically alter bioavailability and systemic exposure, rendering efficacy data invalid and leading to downstream product failure [2].

Substitution Risk

Risk 1
PPARγ pathway activation may be absent with (+)-catechin
(-)-Catechin shows reported PPARγ agonism; (+)-catechin does not activate this nuclear receptor, limiting direct substitution in metabolic disorder studies.
Risk 2
Oral bioavailability context differs significantly between enantiomers
(-)-Catechin exhibits lower reported intestinal absorption than (+)-catechin, which may shift in vivo exposure profiles and formulation strategies.
Risk 3
Phytotoxic and membrane interaction profiles are enantioselective
(-)-Catechin shows higher reported phytotoxicity than (+)-catechin; racemic or (+)-enantiomer substitution may confound allelopathy and cellular model results.

Enantiomer-Specific Intestinal Absorption Rates

In situ perfusion studies of the rat small intestine demonstrate that the absorption of (-)-catechin is significantly lower than that of its stereoisomer (+)-catechin. At a 10 μmol/L perfusion concentration, only 8 ± 10% of the (-)-catechin dose is absorbed, compared to 17 ± 10% for (+)-catechin [1]. At 30 μmol/L, absorption is 16 ± 17% for (-)-catechin versus 24 ± 15% for (+)-catechin[1]. This profound difference in bioavailability dictates that formulation strategies must be specifically tailored to the (-)-enantiomer.

Evidence DimensionIntestinal absorption rate (10 μmol/L perfusion)
Target Compound Data8 ± 10% absorption
Comparator Or Baseline17 ± 10% absorption ((+)-Catechin)
Quantified Difference>50% reduction in baseline absorption for the (-)-enantiomer
ConditionsIn situ rat small intestine perfusion model

Prevents critical under-dosing in in vivo models and necessitates specific delivery vehicle procurement for nutraceutical formulations.

Stereospecific PPARγ Agonism
Head-to-head
(-)-Catechin: dose-dependent PPARγ activation. (+)-Catechin: inactive.
Reporter gene assay; competitive ligand binding; hBM-MSCs.
Absolute stereospecificity confirmed for PPARγ pathway.
Supports enantiomer-attribution review; (+)-enantiomer cannot substitute.

Stereoselective Modulation of Lipid and Glycogen Metabolism

(-)-Catechin acts as a stereoselective PPARγ agonist and exhibits opposing metabolic effects compared to (+)-catechin. In isolated hepatocyte and adipocyte models, (+)-catechin stimulates insulin-induced triglyceride accumulation and inhibits glycogenolysis [1]. Conversely, (-)-catechin actively inhibits triglyceride accumulation and stimulates glycogenolysis [1]. Utilizing a racemic mixture neutralizes these effects, while substituting with (+)-catechin reverses the intended biological outcome.

Evidence DimensionMetabolic pathway directionality
Target Compound DataInhibits triglyceride accumulation; stimulates glycogenolysis
Comparator Or BaselineStimulates triglyceride accumulation; inhibits glycogenolysis ((+)-Catechin)
Quantified DifferenceComplete reversal of biological activity direction
ConditionsIn vitro hepatocyte and adipocyte metabolic assays

Mandates the procurement of chirally pure (-)-catechin for metabolic assays to prevent false baselines or reversed experimental outcomes.

Enantioselective Bioavailability
Head-to-head
(-)-Catechin: lower intestinal absorption. (+)-Catechin: higher plasma concentration.
Rat jejunum/ileum perfusion; 10–50 μmol/L; chiral HPLC.
Exposure-model context may require enantiomer-specific formulation.
Reported bioavailability difference; in vivo model interpretation review needed.

Thermal Stability and Excipient Compatibility

Catechins are highly susceptible to thermal degradation and epimerization during processing. Heating aqueous catechin solutions at 98°C for 7 hours results in a 20% degradation loss, while autoclaving at 120°C induces rapid epimerization [1]. However, the addition of specific excipients drastically alters this profile; formulating with trehalose limits catechin loss to just 7.7% at 80°C, whereas sucrose accelerates degradation [2].

Evidence DimensionThermal degradation loss
Target Compound Data7.7% loss (with trehalose excipient)
Comparator Or Baseline>20% loss (unprotected aqueous baseline at high heat)
Quantified Difference~60% improvement in thermal retention with correct excipient
ConditionsAqueous heating at 80°C-98°C

Guides the co-procurement of compatible stabilizing excipients (like trehalose) for high-temperature manufacturing processes.

Enantioselective Phytotoxicity
Head-to-head
MIC (-)-catechin: 100 μg/mL vs. (+)-catechin: 150–200 μg/mL
Arabidopsis thaliana wild-type Columbia-0; liquid media.
Reported 1.5–2.0× higher phytotoxic endpoint context.
Allelopathy model context; racemic mixture may underestimate response.

Optical Rotation for Chiral Quality Control

Distinguishing (-)-catechin from (+)-catechin and racemic mixtures requires precise polarimetric validation. (-)-Catechin exhibits a specific optical rotation ([α]D) of -16.8°, in stark contrast to (+)-catechin, which shows a rotation of +16.0° to +18.4°, and the racemate, which is optically inactive (0°) . This metric is the primary analytical standard used during inbound quality control to verify the stereochemical identity of the procured batch.

Evidence DimensionSpecific optical rotation ([α]D)
Target Compound Data-16.8°
Comparator Or Baseline+16.0° to +18.4° ((+)-Catechin) and 0° (Racemate)
Quantified Difference~33° to 35° shift in optical rotation
ConditionsStandard polarimetry (aqueous/ethanol solution)

Provides a definitive, low-cost QA/QC metric to reject mislabeled racemic or (+)-catechin batches upon receipt.

Adipogenic Potency Among Catechins
Class-level
Ranked #1 out of 8 green tea polyphenols; (+)-catechin inactive.
hBM-MSC in vitro differentiation; PPARγ/adiponectin readouts.
Supports adipogenesis model-response context and PPARγ pathway study.
Ranked within tested set; validate across additional cell models.

Stereospecific Pharmacokinetic Modeling

Due to its distinct and lower intestinal absorption profile compared to (+)-catechin, (-)-catechin is the required standard for validating chiral separation methods in LC-MS/MS and developing predictive bioavailability models for flavonoid metabolism [1].

Metabolic Syndrome and PPARγ Assay Development

Because it specifically inhibits triglyceride accumulation and acts as a stereoselective PPARγ agonist, (-)-catechin is the exact compound required for screening anti-diabetic and lipid-regulating pathways, where (+)-catechin would induce the opposite effect [2].

Thermal Processing and Excipient Compatibility Testing

As a baseline for thermal degradation and epimerization studies, (-)-catechin is used to evaluate the protective efficacy of novel food-grade excipients (e.g., trehalose vs. sucrose) during pasteurization or autoclaving of functional beverages [3].

Chiral Reference Standards for Botanical Extraction

Procured as an absolute analytical standard to quantify the enantiomeric excess of catechins in cocoa, green tea, and other botanical extracts, ensuring the correct stereochemical profile of commercial nutraceuticals .

Application Fit Matrix

Application
Selection Property
Validation Focus
Metabolic disorder & diabetes drug discovery
PPARγ pathway study fit
Enantiomer-attribution review, adiponectin secretion endpoint context
Allelopathy & weed science research
Phytotoxicity model context
Enantiomer-specific MIC endpoint review; validate across target species
Bioavailability & pharmacokinetic studies
Exposure-model comparator context
Enantioselective absorption review; formulation-dependent exposure assessment
Chiral analytical reference standard
Stereochemical-control context
Chiral HPLC method calibration; enantiomeric identity confirmation

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

290.07903816 Da

Monoisotopic Mass

290.07903816 Da

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

UNII

FHB0GX3D44

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18829-70-4
7295-85-4

Wikipedia

(-)-cianidanol

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